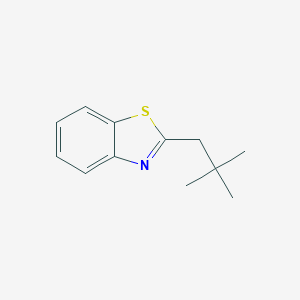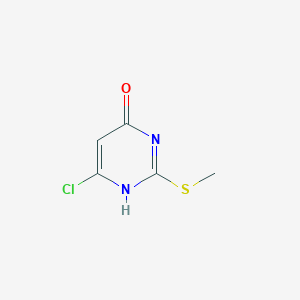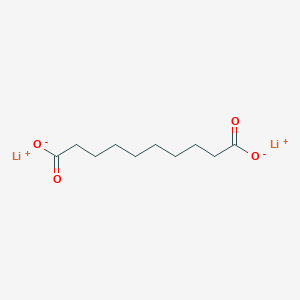
2-(2,2-Dimethylpropyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropyl)-1,3-benzothiazole, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that is widely used as a feed attractant for aquatic animals, including fish and shrimp. The compound is also known to have several other applications, such as in the perfume industry and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is not fully understood. However, it is believed that the compound acts on the olfactory system of fish and shrimp, stimulating their appetite and increasing their feeding activity. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is known to activate the olfactory receptor neurons in the fish and shrimp, leading to an increase in the production of digestive enzymes and the absorption of nutrients.
Biochemical and Physiological Effects:
2-(2,2-Dimethylpropyl)-1,3-benzothiazole has several biochemical and physiological effects on aquatic animals. The compound is known to increase the secretion of digestive enzymes, such as amylase, lipase, and protease, leading to improved digestion and absorption of nutrients. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is also known to increase the production of growth hormone and insulin-like growth factors, leading to enhanced growth performance in fish and shrimp.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,2-Dimethylpropyl)-1,3-benzothiazole has several advantages as a feed attractant for aquatic animals. The compound is highly effective in stimulating the appetite and increasing the growth rate of fish and shrimp. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is also known to be safe and non-toxic to aquatic animals, making it an ideal feed additive. However, the use of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole in aquaculture is still limited due to its high cost and the lack of standardization in its production and application.
Direcciones Futuras
The potential applications of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole in various fields, including aquaculture, perfume industry, and corrosion inhibition, warrant further research. Future studies should focus on the optimization of the synthesis method of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole, the development of cost-effective production processes, and the standardization of its application in aquaculture. Additionally, the mechanism of action of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole and its effects on other physiological processes in aquatic animals should be further investigated.
Métodos De Síntesis
2-(2,2-Dimethylpropyl)-1,3-benzothiazole can be synthesized through several methods, including the reaction of 2-mercaptobenzothiazole with 2,2-dimethylpropanal in the presence of a base catalyst. The reaction yields 2-(2,2-Dimethylpropyl)-1,3-benzothiazole in high purity and yield. Other methods, such as the reaction of 2-aminothiophenol with 2,2-dimethylpropanal, have also been reported.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropyl)-1,3-benzothiazole has been extensively studied for its potential applications in aquaculture. The compound is known to act as a feeding stimulant for fish and shrimp, increasing their appetite and growth rate. Several studies have reported that 2-(2,2-Dimethylpropyl)-1,3-benzothiazole can enhance the growth performance of various aquatic animals, including tilapia, catfish, and shrimp. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is also known to improve the feed conversion ratio and reduce the feed cost in aquaculture.
Propiedades
Número CAS |
17147-82-9 |
|---|---|
Nombre del producto |
2-(2,2-Dimethylpropyl)-1,3-benzothiazole |
Fórmula molecular |
C12H15NS |
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3 |
Clave InChI |
SSVYWUJFTDTFEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2S1 |
SMILES canónico |
CC(C)(C)CC1=NC2=CC=CC=C2S1 |
Sinónimos |
Benzothiazole, 2-(2,2-dimethylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)






